![molecular formula C10H11N3O2 B2757547 [5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine CAS No. 914810-86-9](/img/structure/B2757547.png)
[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine
Descripción general
Descripción
[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine: is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms.
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
- Investigated for its potential as an anticonvulsant agent due to its ability to modulate neurological pathways .
Medicine:
Industry:
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzohydrazide with cyanogen bromide, followed by cyclization to form the oxadiazole ring.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Hydrogenated products or ring-opened derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Mecanismo De Acción
The mechanism of action of [5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine involves its interaction with specific molecular targets. In the context of its anticonvulsant activity, it is believed to modulate ion channels and neurotransmitter receptors in the brain, thereby stabilizing neuronal activity . The exact molecular pathways are still under investigation, but it is known to affect the GABAergic and glutamatergic systems .
Comparación Con Compuestos Similares
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Comparison:
- 5-(4-Methoxyphenyl)-1H-indole and 5-(4-Methoxyphenyl)-1H-imidazole share similar structural features with [5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine, particularly the presence of the 4-methoxyphenyl group .
- The uniqueness of this compound lies in its oxadiazole ring, which imparts distinct electronic properties and reactivity compared to indole and imidazole derivatives .
Propiedades
IUPAC Name |
[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-14-8-4-2-7(3-5-8)10-12-9(6-11)13-15-10/h2-5H,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFFXZLOCMNCIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NO2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
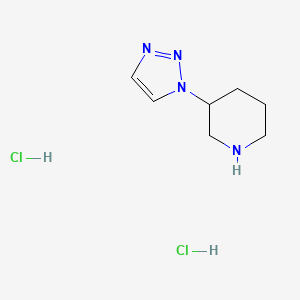
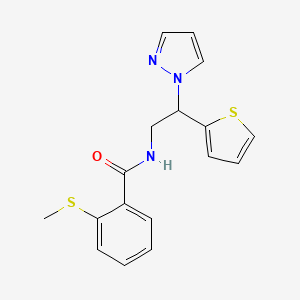

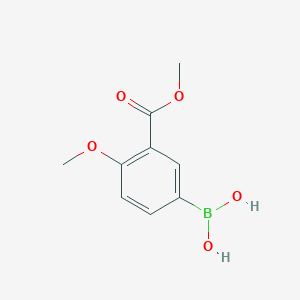
![2lambda6-Thia-1-azabicyclo[2.1.1]hexane-2,2-dione](/img/structure/B2757468.png)
![3-[1-(2-Cyclopropylacetyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2757469.png)
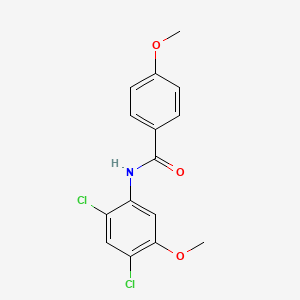
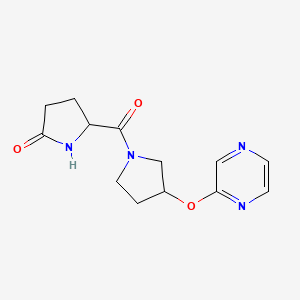
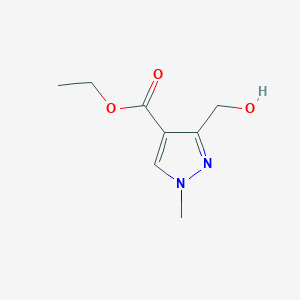

![[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2757476.png)
![2-(1-methyl-1H-pyrazol-4-yl)-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine](/img/structure/B2757478.png)

![1-([2,3'-Bipyridin]-4-ylmethyl)-3-phenylurea](/img/structure/B2757486.png)
